molecular formula C27H29N3O2 B244764 3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B244764
M. Wt: 427.5 g/mol
InChI Key: JGKFVKAQXQJGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X has been shown to inhibit the growth of certain cancer cells by targeting specific signaling pathways. In neuroscience, 3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X has been found to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders. In drug discovery, 3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X has been used as a lead compound for the development of novel therapeutics.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X is not fully understood, but it is believed to involve the modulation of specific signaling pathways and receptors. In cancer cells, 3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neuroscience, 3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X has been found to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X has been shown to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In neuroscience, 3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X has been found to enhance GABAergic neurotransmission, which may have implications for the treatment of anxiety and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X in lab experiments is its high potency and selectivity for specific targets. This allows for more precise and accurate studies of specific signaling pathways and receptors. However, one limitation of using 3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X. One direction is the development of more potent and selective derivatives of 3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X for use in drug discovery and other applications. Another direction is the investigation of the potential applications of 3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X in other fields, such as immunology and infectious disease. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X and its potential side effects.

Synthesis Methods

3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide X can be synthesized through a multi-step process, which involves the reaction of 4-(4-(4-methylbenzoyl)piperazin-1-yl)aniline with 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

3,5-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C27H29N3O2/c1-19-4-6-22(7-5-19)27(32)30-14-12-29(13-15-30)25-10-8-24(9-11-25)28-26(31)23-17-20(2)16-21(3)18-23/h4-11,16-18H,12-15H2,1-3H3,(H,28,31)

InChI Key

JGKFVKAQXQJGQT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)C)C

Origin of Product

United States

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